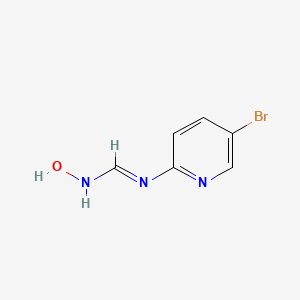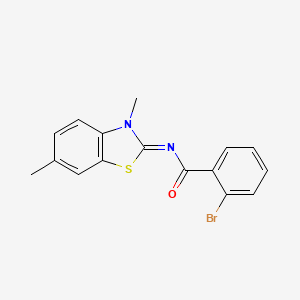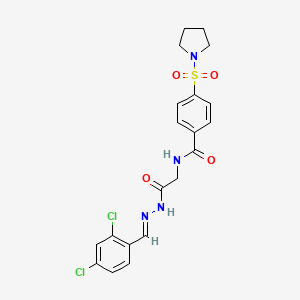![molecular formula C23H23Cl2N5OS B2491091 5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886912-13-6](/img/structure/B2491091.png)
5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that belongs to a class of compounds that often display significant biological activity due to their unique structural features. While direct research on this exact compound was not found, studies on structurally related compounds provide insight into the synthesis, molecular structure, and potential chemical and physical properties of similar compounds.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that typically start from basic heterocyclic components. For instance, a related study outlines the synthesis of analgesic isothiazolopyridines of the Mannich base type, which also involves piperazine derivatives as part of the molecular structure (Karczmarzyk & Malinka, 2008). The process may include chlorination, aminisation, and cyclization steps, as demonstrated in the synthesis of other complex heterocyclic compounds (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
X-ray crystallography and computational methods are commonly used to analyze the molecular and crystal structure of such compounds. For example, the structural characterization of related compounds provides insights into the molecular packing, hydrogen bonds, and π…π interactions (Karczmarzyk & Malinka, 2008).
Scientific Research Applications
Synthesis and Antimicrobial Activities
One key area of research for compounds similar to "5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" is the synthesis of novel derivatives with antimicrobial properties. Bektaş et al. (2010) synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities against various microorganisms. These compounds demonstrated good to moderate activities, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).
Structural Characterization and Analgesic Activity
Research on compounds with a similar structure also includes detailed structural characterization and the investigation of their potential analgesic activities. Karczmarzyk and Malinka (2008) analyzed the crystal and molecular structures of isothiazolopyridine derivatives, revealing the significance of specific interactions in their structural stability and potential implications for their analgesic properties (Karczmarzyk & Malinka, 2008).
Anticonvulsant Activities
Another research avenue is the exploration of anticonvulsant activities. For instance, Wang et al. (2019) synthesized a series of tetrahydrothieno[3,2-b]pyridine derivatives, assessing their anticonvulsant activity through various experimental methods. Their findings suggest that certain derivatives show promising anticonvulsant activities, offering insights into the development of new therapeutic agents (Wang et al., 2019).
properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-8-9-17(24)18(25)14-15)29-12-10-28(11-13-29)16-6-4-3-5-7-16/h3-9,14,20,31H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDFLOCBHZUFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)
![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)



![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)
![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)

![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)

![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)
![4-Methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2491029.png)
